rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including rearrangements and reactions under specific conditions. For example, the synthesis of racemic compounds involving rearrangements and unusual double rearrangements leading to specific isomers can be critical in achieving the desired product. These processes are often established through meticulous experimentation and analysis, such as X-ray crystallography for structural confirmation (Kodato et al., 2004).
Molecular Structure Analysis
Molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques like X-ray diffraction are used to unequivocally establish the structure of intermediates and final products. This information is essential for designing molecules with desired properties and understanding their interaction with biological targets (Dreier et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are influenced by its molecular structure. Understanding these aspects can provide insights into its reactivity, stability, and potential applications. For example, the study of metabolic pathways and the impact of substitutions on the molecule's activity are critical in drug development and toxicological studies (Smith et al., 1992).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are directly related to its molecular structure. Analyzing these properties helps in understanding how the compound behaves under different conditions and can be manipulated for various applications (Upadhyaya et al., 2000).
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and the mechanism of reactions. Detailed studies on these properties can lead to the development of new synthetic routes and the optimization of existing ones for better yields and selectivity (Wu et al., 2002).
Scientific Research Applications
Catalysis : It acts as an active homogeneous Ziegler catalyst for atactic propene polymerization (Dreier, Fröhlich, & Erker, 2001).
Cancer Research : This compound, specifically its derivative 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a potent carcinogenic compound found in tobacco products and has been linked to the induction of lung tumors and pancreatic metastasis in rats (Balbo et al., 2014). Additionally, its enantiomers have been shown to possess different carcinogenic potencies (Zimmerman et al., 2004).
Kinetic Resolution : The compound has been used in the kinetic resolution of secondary alcohols, contributing significantly to the field of enantiomeric drug synthesis (Galvão et al., 2018).
Bioactivation Studies : Research on its bioactivation in rodents and primates has contributed to the development of methods to assess lung cancer susceptibility and prevention (Hecht, 1996).
Biomarker Analysis : NNAL, a major metabolite of the compound, is used as a biomarker for exposure to secondhand tobacco smoke (Jacob et al., 2008).
Chemical Analysis : Molecularly imprinted polymers specific to NNAL have been developed for determining analytes in chemical analysis (Zhang et al., 2013).
properties
IUPAC Name |
4-(methylamino)-1-pyridin-3-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399005 | |
Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-(Methylamino)-1-(3-pyridyl)-1-butanol | |
CAS RN |
76030-54-1 | |
Record name | 4-(METHYLAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.